(Benzylamino)thiourea
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Overview
Description
“(Benzylamino)thiourea” is a compound that can be understood as a combination of benzylamine and thiourea . Benzylamine is an organic chemical compound with the condensed structural formula C6H5CH2NH2. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . Thiourea is an organosulfur compound that is used in various fields such as organic synthesis and pharmaceutical industries .
Synthesis Analysis
Thiourea can be synthesized by several methods, including the reaction of benzyl chloride and ammonia . A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . A continuous-flow synthesis of thioureas in a multicomponent reaction starting from isocyanides, amidines, or amines and sulfur has also been developed .Molecular Structure Analysis
The molecular structure of thiourea and its complexes has been studied using various methods such as X-ray, DFT, NBO, AIM, and RDG analyses . The nature of the molecular interactions between the water and thiourea through hydrogen bonding has been investigated .Chemical Reactions Analysis
Thiourea and its derivatives are known to participate in various chemical reactions. For instance, they have been used in the asymmetric Michael reaction of 1,3-dicarbonyl compounds to nitroolefins .Physical And Chemical Properties Analysis
Thiourea is a colorless crystalline solid with a melting point of 170-182°C . It is soluble in water and ethanol, and slightly soluble in ether . The physical nature and solubility of reagents in water are responsible for the observed reaction rate and selectivity .Scientific Research Applications
Metabolic and Health-related Applications
- Benzylamine and Metabolic Syndrome: Benzylamine, found in Moringa oleifera, has shown potential in treating metabolic syndrome. A study demonstrated that chronic oral administration of benzylamine improved glucose tolerance, reduced body weight gain, fasting blood glucose, total plasma cholesterol, and hyperglycemic response in insulin-resistant mice. This suggests a role for benzylamine in managing conditions like diabetes and obesity (Iffiú-Soltész et al., 2010).
Catalysis and Synthesis
Synthesis of 2-(N-Arylamino)benzothiazoles
The solid-phase synthesis of 2-(N-arylamino)benzothiazoles has been achieved using polymer-supported tribromide, showing significant efficiency under microwave irradiation. This method provides environmental benefits and reusability of the catalyst, showcasing the utility in green chemistry (Nahakpam et al., 2015).
Mechanistic Study in Compound Formation
A study explored the formation of compounds from N,N'-diphenylthioureas and N-substituted-N'-benzoylthioureas. It highlighted the influence of electron-donating and withdrawing groups in these reactions, contributing to a deeper understanding of chemical synthesis and mechanisms (Laitonjam & Nahakpam, 2018).
Agricultural Applications
Growth Stimulation in Agriculture
Benzylamino purine (BA) has been used to stimulate lateral bud growth in young apple trees. Its effectiveness depends on multiple factors including the presence of fruit and the growth state of the plant, showing its potential use in agriculture and horticulture (Kender & Carpenter, 1972).
Influence on Fruit-Set and Seed Development
BA has been observed to significantly increase fruit-set and seed yield in certain soybean genotypes, demonstrating its utility in enhancing agricultural productivity (Crosby et al., 1981).
Miscellaneous Applications
Synthesis of Novel Analogs
The synthesis of novel analogs of dendrodoine, including 2-(4-Amino-2-arylaminothiazol-5-oyl)benzothiazoles, has been reported. These compounds, derived from thioureas, are significant for their potential biological activities (Reji & Rajasekharan, 2009).
Corrosion Inhibition in Materials Science
Benzothiazole derivatives have been synthesized and evaluated for their corrosion inhibiting effect against steel in acidic solutions, indicating their potential application in materials science and engineering (Hu et al., 2016).
Safety And Hazards
Future Directions
Thiourea and its derivatives have shown promising potential in various fields. For instance, they have been used in the synthesis of potent inhibitors of alkaline phosphatase that can be used in future for treating different types of cancer . Another study suggests that thiourea-containing compounds could be used in the future for the synthesis of more potent inhibitors of glucose-6-phosphatase .
properties
IUPAC Name |
(benzylamino)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c9-8(12)11-10-6-7-4-2-1-3-5-7/h1-5,10H,6H2,(H3,9,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKMPJXDAVADRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNNC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Benzylamino)thiourea |
Citations
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